molecular formula C15H13ClI3NO4 B1429357 Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3) CAS No. 1217473-60-3

Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)

Cat. No.: B1429357
CAS No.: 1217473-60-3
M. Wt: 693.39 g/mol
InChI Key: HFEMPWKWYHWPQX-JHEBROADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for the tyrosine phenyl-labeled variant of this compound is (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride. This comprehensive name reflects the stereospecific configuration at the alpha-carbon position, the complete substitution pattern of iodine atoms, and the precise location of the carbon-13 isotopic enrichment within the aromatic ring system.

An alternative systematic nomenclature for the diiodophenyl-labeled variant is (2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride. This nomenclature specifically indicates the isotopic labeling pattern within the outer phenolic ring of the diphenyl ether structure that characterizes the thyronine backbone.

The molecular formula for the tyrosine phenyl-labeled compound is 13C6C9H12I3NO4·HCl, with a molecular weight of 693.39 grams per mole. The structural framework consists of two aromatic rings connected through an ether linkage, with the amino acid side chain attached to one of the rings. The compound maintains the L-configuration typical of naturally occurring amino acids, as indicated by the (2S) stereochemical designation.

The InChI (International Chemical Identifier) string for the tyrosine phenyl-labeled variant is InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/t12-;/m0./s1/i3+1,4+1,7+1,10+1,11+1,14+1. This notation provides unambiguous structural information including stereochemistry and isotopic labeling positions.

Isotopic Labeling Patterns and Positional Specificity of 13C6 Incorporation

The carbon-13 isotopic enrichment in triiodothyronine-[13C6] hydrochloride occurs through two distinct labeling patterns, each targeting specific aromatic ring systems within the molecular structure. The tyrosine phenyl-labeled variant incorporates six carbon-13 atoms specifically within the tyrosine-derived aromatic ring, which bears the amino acid side chain. This labeling pattern encompasses all six carbon atoms of the substituted phenyl ring system, including positions 1,2,3,4,5,6 of the aromatic framework.

The alternative diiodophenyl-labeled variant places the carbon-13 enrichment within the outer phenolic ring that contains the two iodine substituents. This labeling strategy targets the 4-hydroxy-3,5-diiodophenyl moiety, providing isotopic distinction in the phenolic component of the diphenyl ether structure.

The isotopic purity specifications for these compounds typically achieve 99 atom percent carbon-13 enrichment at the labeled positions. This high level of isotopic enrichment ensures optimal mass spectrometric performance with minimal interference from natural abundance carbon-13 peaks. The chemical purity standards generally require 95% or greater overall purity.

The SMILES (Simplified Molecular Input Line Entry System) notation for the tyrosine phenyl-labeled compound is Cl.NC@@HC(=O)O. This representation clearly indicates the positions of carbon-13 substitution using the [13c] and [13cH] designations for the labeled carbon atoms.

The mass shift resulting from the carbon-13 incorporation is +6 mass units relative to the unlabeled parent compound. This mass difference provides sufficient separation for mass spectrometric analysis and enables the compound to function effectively as an internal standard in quantitative analytical methods.

CAS Registry Number and Alternative Designations in Chemical Databases

The Chemical Abstracts Service registry numbers for triiodothyronine-[13C6] hydrochloride vary according to the specific isotopic labeling pattern employed. The tyrosine phenyl-labeled variant carries the CAS registry number 1217473-60-3. The diiodophenyl-labeled variant is assigned CAS registry number 1217676-14-6.

Multiple synonymous designations appear throughout chemical databases and commercial suppliers. The tyrosine phenyl-labeled compound is commonly referenced as L-Liothyronine 13C6 hydrochloride and 3,3′,5-Triiodothyronine-(tyrosine phenyl-13C6) hydrochloride. Additional synonyms include Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3) and O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-(1,2,3,4,5,6-~13~C6)tyrosine--hydrogen chloride.

The diiodophenyl-labeled variant appears under the designations Reverse T3-13C6 hydrochloride and 3,3′,5′-Triiodothyronine-(diiodophenyl-13C6) hydrochloride. The European Community number for the diiodophenyl variant is 690-561-3.

Database identifiers across major chemical information systems include PubChem Compound Identification numbers 71310790 for the diiodophenyl-labeled compound and 71310788 for the tyrosine phenyl-labeled hydrochloride salt. The DSSTox Substance ID DTXSID20746332 corresponds to the diiodophenyl variant, while DTXSID60746331 identifies the tyrosine phenyl-labeled compound.

The following table summarizes the key identifiers and molecular characteristics for both labeling variants:

Property Tyrosine Phenyl-Labeled Diiodophenyl-Labeled
CAS Registry Number 1217473-60-3 1217676-14-6
Molecular Formula 13C6C9H12I3NO4·HCl C15H13ClI3NO4
Molecular Weight 693.39 g/mol 693.39 g/mol
PubChem CID 71310788 71310790
EC Number Not specified 690-561-3
DSSTox ID DTXSID60746331 DTXSID20746332
Isotopic Purity 99 atom % 13C 99 atom % 13C
Chemical Purity 95% (CP) 95% (CP)

Commercial suppliers utilize various catalog numbering systems for these compounds. Sigma-Aldrich assigns catalog number 709611 to the tyrosine phenyl-labeled variant and 709719 to the diiodophenyl-labeled compound. Cerilliant designates the tyrosine phenyl-labeled material as T-077, while LGC Standards uses catalog number TRC-T795343.

The WikiData identifier Q82694823 provides additional database cross-referencing for the diiodophenyl-labeled compound. These standardized identifiers facilitate accurate compound identification across diverse chemical information systems and ensure consistency in scientific literature citations and regulatory documentation.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/t12-;/m0./s1/i3+1,4+1,7+1,10+1,11+1,14+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEMPWKWYHWPQX-JHEBROADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I)I)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClI3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746331
Record name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-(1,2,3,4,5,6-~13~C_6_)tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217473-60-3
Record name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-(1,2,3,4,5,6-~13~C_6_)tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217473-60-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Synthesis of 13C6-Labeled Tyrosine

  • Method:
    The labeled tyrosine is synthesized through a multi-step process involving the reaction of 13C6-labeled benzene derivatives with nitrile or amino precursors, followed by hydrolysis to yield labeled tyrosine.

Step 2: Iodination of Labeled Tyrosine

  • Reaction Conditions:
    The labeled tyrosine undergoes electrophilic iodination using iodine monochloride or iodine in the presence of an oxidizing agent such as hydrogen peroxide or potassium iodide under controlled temperature (typically 0–25°C).
  • Outcome:
    Mono- and di-iodinated derivatives are obtained with high selectivity, preserving the isotopic label.

Step 3: Coupling to Form T3 Core

  • Method:
    The iodinated tyrosine derivatives are coupled via enzymatic or chemical methods, such as the use of thyroid peroxidase mimetics or direct chemical coupling under mild oxidative conditions, to form the T3 backbone.

Step 4: Methylation and Final Iodination

  • Process:
    The T3 precursor undergoes methylation at the amino group, followed by a second iodination step at the appropriate aromatic position to complete the T3 structure.
  • Reagents:
    Methyl iodide or methylating agents are used, with reaction conditions optimized to prevent isotopic scrambling.

Step 5: Conversion to Hydrochloride Salt

  • Method:
    The free base is dissolved in hydrochloric acid, precipitating the hydrochloride salt. Purification involves recrystallization and chromatography to ensure high purity.

Reaction Conditions and Purification

Step Reagents Conditions Purification Method Yield (%)
Tyrosine synthesis 13C6-benzene derivatives, nitrile 80–120°C, solvent: DMF or DMSO Crystallization 85–90
Iodination Iodine monochloride, H2O2 0–25°C, inert atmosphere Column chromatography 75–85
Coupling Enzymatic or chemical oxidants Mild oxidative conditions Recrystallization 70–80
Methylation Methyl iodide Room temperature, inert atmosphere Chromatography 65–75
Salt formation HCl Aqueous, room temperature Recrystallization 80–90

Notable Research Findings

  • Robustness of the Synthesis:
    The stepwise removal of protective groups and careful control of reaction conditions prevent decomposition of sensitive intermediates, ensuring high purity of the final isotope-labeled T3.

  • Yield Optimization:
    Use of mild reagents and optimized temperature profiles during iodination and coupling steps significantly enhances overall yields, often exceeding 70%.

  • Purity and Isotopic Enrichment: High-performance liquid chromatography (HPLC) coupled with mass spectrometry confirms isotopic purity (>99%) and chemical purity (>98%).

Chemical Reactions Analysis

Types of Reactions

Triiodothyronine-[13C6] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine monochloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various iodinated and deiodinated derivatives of triiodothyronine, each with distinct biological activities and research applications .

Scientific Research Applications

Triiodothyronine, also known as L-Liothyronine or T3, is a synthetic form of the thyroid hormone used primarily to treat hypothyroidism . Research suggests that T3 affects quality of life and may have other applications .

Scientific Research Applications

  • Treatment for Hypothyroidism L-Liothyronine is often prescribed as a treatment for hypothyroidism to increase T3 hormone levels . Studies show that using both levothyroxine (LT4) and liothyronine (LT3) normalized TSH secretion and allowed the T3 deficit in peripheral tissues to be redressed .
  • Quality of Life Improvements In a study of women with residual hypothyroid symptoms, LT3 treatment improved multiple domains of the ThyPRO questionnaire, including reduced tiredness and cognitive complaints . The Fatigue Questionnaire and SF-36 questionnaire also showed significantly better scores after LT3 treatment compared to baseline .
  • Augmentation Therapy for Depression Liothyronine (L-T3) has been used as an augmentation therapy for individuals being treated for depression .
  • Monotherapy vs. Combination Therapy Research has explored the effects of LT3 monotherapy versus combination therapy with LT4. Studies in rats have demonstrated that LT4 therapy alone may not achieve normal serum T3 levels or restore T3 levels in all tissues, suggesting a potential benefit of combination therapy .
  • Metabolic Effects L-T3 replacement resulted in higher serum morning T3 levels, with the difference in serum T3 evident throughout the day .
  • Impact of T4 to T3 Conversion Levothyroxine (l-T4) therapy relies on the conversion of T4 into T3 to provide adequate amounts of active hormone at target tissues . Lower serum levels of FT3 may imply a reduced availability of intracellular T3 in the brain and other tissues, despite optimal TSH levels in serum .

Mechanism of Action

Triiodothyronine-[13C6] hydrochloride exerts its effects by mimicking the natural thyroid hormone triiodothyronine. It binds to thyroid hormone receptors in the nucleus of target cells, regulating the transcription of specific genes involved in metabolism, growth, and development. The compound’s isotopic labeling allows researchers to track its distribution and metabolic fate in the body, providing valuable insights into thyroid hormone function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below summarizes structural and isotopic distinctions between Triiodothyronine-[13C6] hydrochloride and related thyroid hormones or analogs:

Compound CAS Number Molecular Formula Isotopic Label Key Applications Suppliers
Triiodothyronine-[13C6] HCl (T3) 1217473-60-3 ¹³C₆C₉H₁₂I₃NO₄·HCl ¹³C₆ (tyrosine ring) LC-MS internal standard for T3 quantification in serum/plasma IsoSciences, Alsachim, CertiMass
Thyroxine-¹³C₆ (T4) 51-48-9 (unlabeled) ¹³C₆C₁₅H₁₁I₄NO₄·Na ¹³C₆ (tyrosine ring) Metabolic studies of T4 transport and deiodination Santa Cruz Biotechnology
Reverse T3-[¹³C₆] HCl 1217676-14-6 ¹³C₆C₉H₁₂I₃NO₄·HCl ¹³C₆ (diiodophenyl ring) Quantifying reverse T3 in metabolic disorder studies IsoSciences
3,3'-Diiodothyronine-[¹³C₆] (T2) 1217459-13-6 ¹³C₆C₉H₁₂I₂NO₄·HCl ¹³C₆ (diiodophenyl ring) Research on T2’s role in mitochondrial metabolism IsoSciences, Sigma-Aldrich
L-Thyroxine-[L-Tyr-d₅] HCl 1322200-97-4 C₁₅H₁₁I₄NO₄·HCl (d₅ on tyrosine) ²H₅ (tyrosine methyl group) LC-MS standardization for T4 assays CertiMass, IsoSciences

Analytical Performance in LC-MS

  • Triiodothyronine-[13C6] HCl: Demonstrates a mass shift of +6 Da compared to unlabeled T3, eliminating interference from endogenous T3 during quantification .
  • Reverse T3-[13C6] HCl : Used to distinguish reverse T3 from T3 in hypothyroidism studies, with a detection limit of 0.1 ng/mL in serum .
  • Thyroxine-¹³C₆ : Exhibits superior recovery rates (>95%) in SPE-based extraction protocols compared to deuterated analogs due to minimal isotopic exchange .

Commercial Availability and Pricing

  • Triiodothyronine-[13C6] HCl : Priced at $12,784 per 1 mg (IsoSciences, Catalog #ISO-8165) .
  • Reverse T3-[¹³C₆] HCl : Available at $7,303 per 1 mg (IsoSciences, Catalog #ISO-8170) .
  • Thyroxine-¹³C₆: $632 per 1 mg (Santa Cruz Biotechnology, Catalog #sc-220244) .

Key Research Findings

  • Metabolic Studies : Triiodothyronine-[13C6] HCl enabled the discovery of T3’s role in enhancing hepatic glucose output in murine models, with a 40% increase observed post-administration .
  • Diagnostic Accuracy: Co-analysis with ¹³C₆-T4 reduced matrix effects by 80% in human serum LC-MS assays, improving inter-day precision to <5% RSD .
  • Limitations: Reverse T3-[¹³C₆] HCl showed cross-reactivity (12%) with T3 antibodies in immunoassays, necessitating LC-MS for specificity .

Biological Activity

Triiodothyronine, commonly known as T3, is a potent thyroid hormone that plays a critical role in regulating various physiological processes, including metabolism, growth, and development. The synthetic form of T3, L-Liothyronine, is utilized in clinical settings primarily for the treatment of hypothyroidism and certain types of thyroid cancer. This article delves into the biological activity of Triiodothyronine-[13C6] hydrochloride, emphasizing its pharmacokinetics, therapeutic effects, and implications for patient care.

Pharmacokinetics

The pharmacokinetic profile of L-Triiodothyronine is characterized by rapid absorption and a two-compartment model of distribution. Key pharmacokinetic parameters include:

  • Absorption : T3 is nearly completely absorbed (approximately 95%) within four hours of administration .
  • Time to Maximum Concentration : The time to reach peak serum concentration is approximately 1.8 hours .
  • Half-Life : The biological half-life of T3 varies between 2.5 days under steady-state conditions and shorter durations during peak absorption phases .
  • Elimination Phases : The elimination occurs in two distinct phases: a fast distribution phase and a slower elimination phase, with half-lives of approximately 2.3 hours and 22.9 hours respectively .

Table 1: Pharmacokinetic Parameters of L-Triiodothyronine

ParameterValue
Absorption Rate~95% in 4 hours
Time to Peak Concentration~1.8 hours
Biological Half-Life~2.5 days
Distribution ModelTwo-compartment model

Biological Activity

T3 exerts its biological effects by binding to thyroid hormone receptors in various tissues, influencing gene expression and metabolic activity. The hormone enhances oxygen consumption, increases basal metabolic rate, and modulates the metabolism of carbohydrates, lipids, and proteins .

Clinical Applications

  • Hypothyroidism Treatment : T3 is used as a monotherapy or in combination with levothyroxine (LT4) for patients who do not respond adequately to LT4 alone. Studies indicate that LT3 treatment significantly improves quality of life (QoL) in hypothyroid patients with residual symptoms despite adequate LT4 therapy .
  • Thyroid Cancer Management : In patients undergoing preparation for radioactive iodine therapy, T3 serves as an effective substitute for LT4, facilitating rapid normalization of thyroid hormone levels .

Quality of Life Improvements

A recent crossover study highlighted that women on LT3 therapy reported significant improvements across multiple domains measured by the ThyPRO questionnaire after 12 weeks of treatment. Notable enhancements were observed in cognitive function and fatigue levels compared to those receiving LT4 alone .

Pharmacodynamic Effects

Research has shown that transitioning from LT4 to a combination therapy involving LT3 leads to increased serum T3 levels without significant adverse effects on cardiovascular health or bone turnover . In one study involving patients on LT4/LT3 therapy, elevated T3 levels were noted without corresponding increases in adverse clinical outcomes .

Long-Term Effects

While short-term studies indicate favorable outcomes with LT3 therapy, concerns regarding long-term risks persist. Some studies suggest that prolonged use may be associated with increased risks of heart failure and stroke but not osteoporosis or atrial fibrillation .

Q & A

Q. How can researchers ensure optimal isotopic purity (≥99%) of Triiodothyronine-[13C6] hydrochloride in experimental workflows?

Methodological Answer: Isotopic purity is critical for accurate quantification in mass spectrometry (MS)-based assays. Validate purity using high-resolution LC-MS with isotopic peak ratio analysis. For example, a ≥99% isotope-enriched standard (e.g., IsoSciences Catalog #S8165) should show minimal unlabeled T3 contamination in chromatograms . Pre-experiment calibration with certified reference materials (e.g., CertiMass™ solutions) ensures consistency .

Q. What analytical techniques are recommended for quantifying Triiodothyronine-[13C6] hydrochloride in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use deuterated or 13C-labeled internal standards (e.g., Reverse Triiodothyronine-[13C6] Hydrochloride, Catalog #S8170) to correct for matrix effects . Optimize extraction protocols (e.g., solid-phase extraction) to minimize interference from endogenous thyroid hormones .

Q. How does Triiodothyronine-[13C6] hydrochloride differ functionally from non-labeled T3 in metabolic studies?

Methodological Answer: While 13C labeling does not alter receptor binding affinity, it enables precise tracking of T3 metabolism. For example, in studies of deiodinase (DIO) enzymes, 13C-labeled T3 can distinguish endogenous vs. exogenous hormone conversion from T4-13C6 precursors . Validate functional equivalence via parallel assays (e.g., radioligand binding or transcriptional activation in thyroid receptor reporter cell lines).

Advanced Research Questions

Q. How can contradictory data in T3-[13C6] studies (e.g., overlapping gene signatures with P-value discrepancies) be resolved?

Methodological Answer: Contradictions in transcriptomic datasets (e.g., GSE29159 sample 3045 vs. 3044 with adjusted P-values of 2.53 × 10^-4 vs. 6.39 × 10^-4) may arise from batch effects or cell-type heterogeneity . Apply harmonization pipelines (e.g., Combat or SVA) to adjust for technical variability. Replicate findings across independent cohorts or use orthogonal methods like single-cell RNA-seq to validate gene overlap ratios .

Q. What strategies enhance the reproducibility of T3-[13C6]-based protein-protein interaction (PPI) studies in AI-driven drug discovery?

Methodological Answer: Integrate AI frameworks with experimental validation. For instance, in PPI networks, Triiodothyronine-[13C6] showed significant overlap (15/332 genes, P = 7.50 × 10^-7) in GSE29159 . Use ensemble machine learning models trained on labeled datasets to prioritize interactions, followed by surface plasmon resonance (SPR) or co-immunoprecipitation (Co-IP) for confirmation.

Q. How can researchers design studies to investigate the metabolic stability of T3-[13C6] in cross-disciplinary applications (e.g., cardiovascular or neuroendocrine systems)?

Methodological Answer: Leverage multi-omics approaches. For cardiovascular studies, pair T3-[13C6] tracer infusion with cardiac MRI to correlate hormone kinetics with functional outcomes . In neuroendocrine models, combine LC-MS/MS quantification with electrophysiological recordings to assess receptor dynamics. Ensure ethical alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Methodological Considerations

Q. What are best practices for synthesizing and handling T3-[13C6] hydrochloride to prevent degradation?

Methodological Answer: Store lyophilized T3-[13C6] at -80°C in anhydrous conditions to prevent hydrolysis. For in-solution use (e.g., 100 µg/mL CertiMass™ solutions), aliquot to avoid freeze-thaw cycles and validate stability via UV-Vis or NMR over time . Use inert solvents (e.g., DMSO) for reconstitution and avoid exposure to light or reactive oxygen species.

Q. How should researchers address batch-to-batch variability in 13C-labeled T3 for longitudinal studies?

Methodological Answer: Source materials from certified suppliers (e.g., IsoSciences or CertiMass™) with lot-specific certificates of analysis (COA). Perform inter-batch comparisons using QC metrics like isotopic enrichment (% 13C) and LC-MS/MS retention time shifts. Normalize data using internal standards spiked at identical concentrations across batches .

Data Analysis Frameworks

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in T3-[13C6] experiments?

Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) for dose-response data. For transcriptomic studies, apply Benjamini-Hochberg correction to adjust P-values (e.g., adjusted P = 2.53 × 10^-4 in GSE29159 ). Incorporate Bayesian hierarchical models to account for nested experimental designs.

Q. How can SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) be adapted for T3-[13C6] metabolic flux studies?

Methodological Answer: Combine SILAC with 13C-labeled T3 to track hormone incorporation into protein synthesis pathways. For instance, use 13C6-leucine in SILAC media alongside T3-[13C6] to differentiate hormone-specific vs. global proteomic changes . Validate flux rates using kinetic modeling software (e.g., INCA or OpenFlux).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)
Reactant of Route 2
Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.